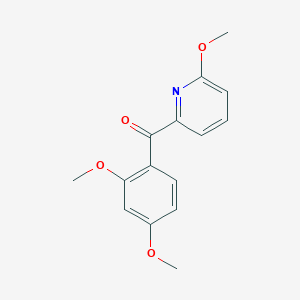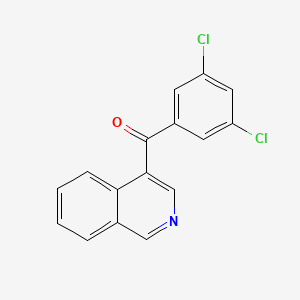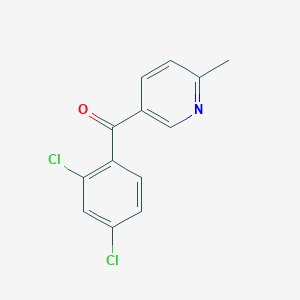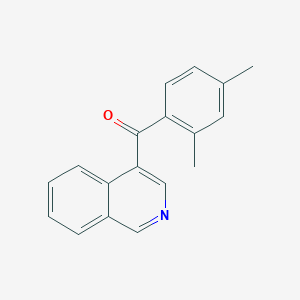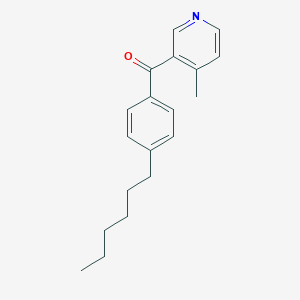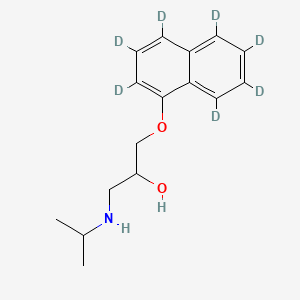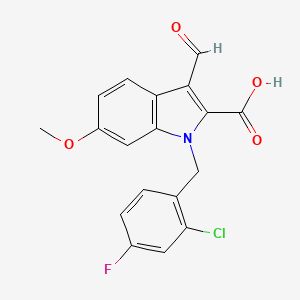
Ácido 1-(2-cloro-4-fluorobencil)-3-formil-6-metoxi-1H-indol-2-carboxílico
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or unique aspects of the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, often based on techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Desarrollo de Agentes Neuroprotectores
Este compuesto ha sido estudiado por su potencial como agente neuroprotector. En un modelo de pez cebra, un compuesto relacionado, 4-(2-cloro-4-fluorobencil)-3-(2-tienil)-1,2,4-oxadiazol-5(4H)-ona, mostró resultados prometedores en la prevención de convulsiones epilépticas . La capacidad del compuesto para regular los niveles de neurotransmisores y neuroesteroides sugiere que podría ser fundamental en el desarrollo de tratamientos para trastornos neurológicos como la epilepsia.
Investigación de Fármacos Antiepilépticos
El mismo estudio que destacó las propiedades neuroprotectoras también indicó el potencial del compuesto como fármaco antiepiléptico . Al modular varios neuroquímicos, podría servir como base para crear medicamentos anticonvulsivos más efectivos.
Investigación del Estrés Oxidativo
El efecto del compuesto sobre el estrés oxidativo se observó en el modelo de pez cebra, donde exhibió efectos neuroprotectores bifásicos . Esto indica su utilidad en el estudio de las enfermedades neurodegenerativas relacionadas con el estrés oxidativo y el desarrollo de estrategias terapéuticas relevantes.
Modulación de Neurotransmisores
La investigación ha demostrado que los derivados de este compuesto pueden influir en los niveles de neurotransmisores y neuroesteroides críticos, como la serotonina y la progesterona . Esto abre caminos para la investigación sobre los trastornos del estado de ánimo, los desequilibrios hormonales y su tratamiento.
Estudios de Vías Metabólicas
El impacto del compuesto en las alteraciones metabólicas en el cerebro sugiere su uso en el estudio de vías metabólicas y su relación con las afecciones neurológicas .
Síntesis Química y Diseño de Fármacos
Con su estructura compleja, el compuesto sirve como una referencia valiosa para la síntesis química y el diseño de fármacos, particularmente en el campo de la química medicinal .
Aplicaciones de Química Analítica
Las propiedades únicas del compuesto pueden utilizarse en química analítica para desarrollar nuevos ensayos o métodos de análisis químicos .
Investigación de Ciencia de Materiales
Si bien no está directamente relacionado con el compuesto en cuestión, los derivados de compuestos similares tienen aplicaciones en ciencia de materiales, particularmente en el desarrollo de nuevos materiales con propiedades químicas específicas .
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is not fully understood. However, it is believed that 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation, pain, and fever. By inhibiting COX-2, 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may be able to reduce the production of prostaglandins, which could lead to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid are not fully understood. However, it is believed that 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may have an anti-inflammatory effect due to its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). In addition, 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may also have an effect on gene expression, as it has been used in gene expression studies. Finally, 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may also have an effect on biochemical pathways, as it has been used in biochemistry studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid in lab experiments include its availability, its low cost, and its ability to be used in a variety of research applications. The limitations of using 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid in lab experiments include its relatively short shelf life and its potential toxicity.
Direcciones Futuras
The future directions for 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid research include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. In addition, further studies into the synthesis method of 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid may allow for the development of more efficient and cost-effective synthesis methods. Finally, further studies into the advantages and limitations of using 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid in lab experiments may allow for the development of better methods of using 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid in research.
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO4/c1-25-12-4-5-13-14(9-22)17(18(23)24)21(16(13)7-12)8-10-2-3-11(20)6-15(10)19/h2-7,9H,8H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXUGIHOMALGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2CC3=C(C=C(C=C3)F)Cl)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 3-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1453124.png)
